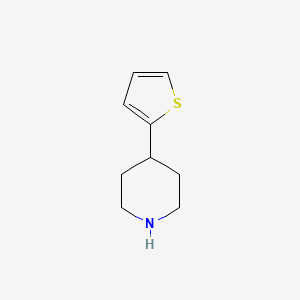

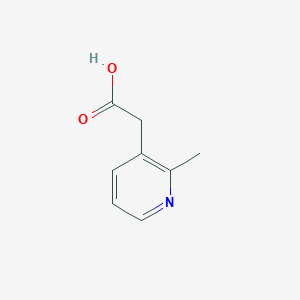

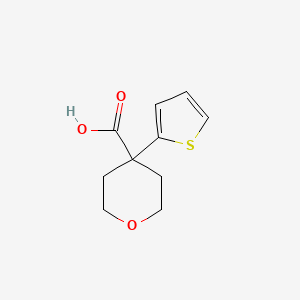

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The first paper discusses the synthesis of benzofuran-quinoline derivatives through a one-pot reaction involving a Friedländer condensation reaction . Although this does not directly describe the synthesis of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, it suggests that similar synthetic strategies could potentially be applied, such as condensation reactions, to synthesize the benzofuran core of the compound.

Molecular Structure Analysis

The second paper provides information on the molecular structure of a methyl benzofuran derivative . It describes the orientation of substituents around the benzofuran core and the stabilization of the crystal structure through π-π interactions. For 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine, similar structural considerations could be relevant, such as the planarity of the benzofuran system and potential stabilizing interactions in the solid state.

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactivity of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine. However, the oxidation process described in the second paper indicates that benzofuran derivatives can undergo transformations involving their sulfur-containing substituents. This suggests that the amine group in the compound of interest might also be reactive and could participate in various chemical reactions, such as forming amides or Schiff bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine are not detailed in the provided papers. However, the description of intermolecular interactions in the second paper implies that similar benzofuran compounds may exhibit specific crystal packing and possibly similar solubility and melting point characteristics due to such interactions.

Scientific Research Applications

Cytotoxic and Antiproliferative Activity

Compounds related to benzofuran, such as those isolated from Daphniphyllum macropodum, have demonstrated significant cytotoxic and antiproliferative activities against cancer cell lines. One compound, in particular, showed a dose-dependent inhibition of cancer cell growth, suggesting potential applications in cancer therapy (Ma et al., 2017).

Chemical Synthesis and Rearrangement Studies

Benzofuran derivatives have been the subject of extensive studies focusing on their chemical synthesis and rearrangement. For instance, specific rearrangements of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides have been explored, highlighting the diverse synthetic pathways and potential applications of benzofuran compounds in chemical synthesis (Váňa et al., 2012).

Antimicrobial Properties

Research has identified benzofuran derivatives with notable antimicrobial properties. A study on 2-Azetidinone derivatives integrated with benzofuran moieties found these compounds to be effective against pathogenic bacteria such as S. aureus and E. coli, indicating their potential use in developing new antimicrobial agents (Idrees et al., 2020).

Synthesis Techniques

Efficient synthesis methods have been developed for benzofuran derivatives. For example, a method for synthesizing 2-[(alkyltellanyl)methyl]-2,3-dihydro-1-benzofurans with up to 90% yield has been proposed, demonstrating the potential for large-scale production and varied applications in pharmaceuticals and materials science (Potapov et al., 2021).

Neuroprotective Function

Benzofuran derivatives have shown potential as neuroprotective agents. A study on R-(-)-1-(Benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP] demonstrated its effectiveness against apoptosis in human dopaminergic neuroblastoma SH-SY5Y cells, indicating possible applications in treating neurodegenerative disorders (Maruyama et al., 2004).

Solvent Effect Studies

Benzofuran derivatives have been studied for their solvent effects and photophysical properties, which are crucial for applications in materials science, such as the development of luminescence materials and fluorescent probes (Maridevarmath et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-3-11(13)9-4-5-12-10(7-9)6-8(2)14-12/h4-5,7-8,11H,3,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHKIYFEXZSVMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC2=C(C=C1)OC(C2)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methyl-2,3-dihydro-benzofuran-5-YL)-propylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Quinazolin-4-ylpiperidin-4-yl)methyl]amine](/img/structure/B1320118.png)

![Triphenyl[2-(pyrrolidin-1-yl)ethyl]phosphanium bromide](/img/structure/B1320123.png)